N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Description
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a benzothiazole derivative characterized by a 2-ethoxyethyl substituent at position 3 of the benzothiazole core, an acetamido group at position 6, and a cyclohexanecarboxamide moiety linked via an imine bond. The (2Z) configuration denotes the stereochemistry of the imine double bond, which influences molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-26-12-11-23-17-10-9-16(21-14(2)24)13-18(17)27-20(23)22-19(25)15-7-5-4-6-8-15/h9-10,13,15H,3-8,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIWFOBOSQSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Acetamido Group: The acetamido group can be introduced via acetylation of the amine group on the benzothiazole ring.
Attachment of the Ethoxyethyl Group: This step involves the alkylation of the benzothiazole ring with an ethoxyethyl halide.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the modified benzothiazole with cyclohexanecarboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated derivative of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes and interactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
A closely related compound, N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide (CAS 865180-53-6), differs in its substituent at position 3: a propenyl group replaces the 2-ethoxyethyl moiety . Key structural and functional comparisons are outlined below:
| Feature | Target Compound | Propenyl Analogue |
|---|---|---|
| Substituent at Position 3 | 2-ethoxyethyl (CH₂CH₂OCH₂CH₃) | Propenyl (CH₂CH=CH₂) |
| Hydrogen Bonding Capacity | Ether oxygen (H-bond acceptor) + acetamido (H-bond donor/acceptor) | Propenyl (no H-bond donors/acceptors) + acetamido (H-bond donor/acceptor) |
| Steric Bulk | Higher (flexible ethoxyethyl chain) | Lower (rigid propenyl group) |
| Electronic Effects | Electron-donating (ether oxygen) | Mildly electron-withdrawing (allyl group) |
Crystallographic and Packing Behavior
Crystallographic software like SHELX and WinGX (–4) are critical for resolving structures of such compounds. The 2-ethoxyethyl substituent’s flexibility could result in higher thermal displacement parameters (B-factors) or disorder in crystal lattices, complicating refinement compared to the propenyl analogue . Hydrogen-bonding patterns, analyzed via graph set theory (), may differ: the ethoxyethyl group’s oxygen could participate in C–H···O interactions, while the propenyl analogue’s packing may rely on π-stacking or van der Waals forces .
Physicochemical Properties
- Solubility : The ethoxyethyl group’s polarity may enhance aqueous solubility relative to the hydrophobic propenyl analogue.
- Stability : The propenyl group’s unsaturated bond could confer reactivity (e.g., susceptibility to oxidation), whereas the ethoxyethyl chain is more chemically inert.
Biological Activity
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This article explores its biological activity, particularly its potential as an antitumor agent, based on various research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 865174-09-0
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 306.38 g/mol |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds for their cytotoxic effects against several cancer cell lines. The findings indicated that many derivatives exhibited moderate to excellent cytotoxic activity. Specifically, compounds similar to N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene] showed significant efficacy against cancer lines such as NCI-H226 and MDA-MB-231 with IC50 values ranging from 0.24 to 0.92 µM .
The mechanism by which benzothiazole derivatives exert their antitumor effects often involves the activation of procaspase-3, a critical component in the apoptotic pathway. For instance, compound 18e from a related study demonstrated an EC50 of 0.31 µM for procaspase-3 activation, indicating that structural modifications in benzothiazole derivatives can enhance their biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that specific functional groups significantly influence the biological activity of these compounds. For example:
- The presence of an ortho-hydroxy group on the phenyl ring enhances cytotoxicity.
- Electron-withdrawing groups at strategic positions improve binding affinity and activity against cancer cells .
Case Studies
- Study on Cytotoxicity : In a comprehensive study involving multiple benzothiazole derivatives, researchers found that compounds with electron-withdrawing substituents showed enhanced antiproliferative activities in both two-dimensional (2D) and three-dimensional (3D) cell culture models. The results indicated that these compounds could effectively inhibit cell proliferation across various lung cancer cell lines .
- Antimicrobial Activity : Beyond antitumor effects, certain derivatives also exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria, showcasing their potential as dual-action therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
